molecular formula C9H14N2O2 B13304614 (Oxan-4-yl)(1H-pyrazol-4-yl)methanol

(Oxan-4-yl)(1H-pyrazol-4-yl)methanol

Cat. No.: B13304614
M. Wt: 182.22 g/mol
InChI Key: KBOWPXFXCVHFPQ-UHFFFAOYSA-N
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Description

(Oxan-4-yl)(1H-pyrazol-4-yl)methanol is an organic compound with the molecular formula C₉H₁₄N₂O₂ and a molecular weight of 182.22 g/mol . This compound features a unique structure combining an oxane ring and a pyrazole ring, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Oxan-4-yl)(1H-pyrazol-4-yl)methanol typically involves the reaction of oxane derivatives with pyrazole derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(Oxan-4-yl)(1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) can be used under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

(Oxan-4-yl)(1H-pyrazol-4-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Oxan-4-yl)(1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • (Oxan-4-yl)(1H-pyrazol-3-yl)methanol
  • (Oxan-4-yl)(1H-pyrazol-5-yl)methanol
  • (Oxan-3-yl)(1H-pyrazol-4-yl)methanol

Uniqueness

(Oxan-4-yl)(1H-pyrazol-4-yl)methanol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

oxan-4-yl(1H-pyrazol-4-yl)methanol

InChI

InChI=1S/C9H14N2O2/c12-9(8-5-10-11-6-8)7-1-3-13-4-2-7/h5-7,9,12H,1-4H2,(H,10,11)

InChI Key

KBOWPXFXCVHFPQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C(C2=CNN=C2)O

Origin of Product

United States

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